Unique Cascade Reactivity with Alloxan: Spiro-Dibenzodiazepine vs. Indole-Carboxamide Pathway Diversion
In a direct head-to-head comparison, the reaction of 3-(2-aminophenylamino)-5,5-dimethylcyclohex-2-en-1-one with alloxan yields two structurally distinct products depending on conditions: 3,3-dimethyl-1,2,3,4,10,11-hexahydrospiro(1H-dibenzo[b,e][1,4]diazepine)-11,5'-pyrimidine-1,2',4',6'-tetraone (spiro adduct) or N-aminocarbonyl-1-(2-aminophenyl)-3-hydroxy-6,6-dimethyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-indole-3-carboxamide (indole pathway) [1]. The indole carboxamide subsequently undergoes a novel ring–ring tautomerism upon dissolution in DMSO or DMF to give 5-[2-(2-aminophenylamino)-4,4-dimethyl-6-oxocyclohexenyl]-5-hydroxypyrimidine-2,4,6(1H,3H,6H)-trione. This cascade branching is not observed with 3-anilino-5,5-dimethylcyclohex-2-enone or N-methylated analogs, which lack the ortho-NH₂ nucleophile and give only simple condensation products [1]. The target compound therefore enables divergent access to two privileged polyheterocyclic scaffolds from a single precursor.
| Evidence Dimension | Product distribution upon reaction with alloxan |
|---|---|
| Target Compound Data | Two distinct product pathways: spiro-dibenzodiazepine-pyrimidinetetraone and indole-carboxamide (with subsequent ring–ring tautomerism in DMSO/DMF) |
| Comparator Or Baseline | 3-Anilino-5,5-dimethylcyclohex-2-enone: only simple condensation products; no cascade branching observed |
| Quantified Difference | Qualitative branching divergence (two products vs. one product type); no quantitative yield difference reported between the two pathways for the parent compound |
| Conditions | Reaction with alloxan hydrate in ethanol or acetic acid at reflux; tautomerism observed upon dissolution in DMSO-d₆ or DMF-d₇ at 25 °C |
Why This Matters
This cascade branching is unique to the ortho-aminoanilino motif and directly impacts procurement decisions for labs synthesizing spiro-fused or indole-based libraries; no other commercially available enaminone offers this dual-pathway synthetic utility.
- [1] Ukhin, L. Yu.; Suponitsky, K. Yu.; Shepelenko, E. N.; Belousova, L. V.; Popova, O. S.; Borodkin, G. S. New cascade transformations of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one. Mendeleev Commun. 2015, 25 (2), 135–137. View Source
